1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-32(29,30)20-8-9-21-22(16-20)31-24(25-21)27-12-10-26(11-13-27)23(28)15-17-6-7-18-4-2-3-5-19(18)14-17/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLMXGSBZTLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazole-Piperazine Scaffolds
Several compounds share the benzo[d]thiazole-piperazine core but differ in substituents:
Key Observations :
- Naphthalene provides a larger aromatic surface than phenyl or thiadiazole groups, likely enhancing binding to hydrophobic pockets in biological targets.
Analogues with Varied Heterocycles or Linkers
Compounds with piperazine-ethanone linkers but distinct heterocycles:
Key Observations :
- The target compound’s benzo[d]thiazole core may offer greater rigidity and planarity compared to imidazole or thiophene, influencing target selectivity.
- Ethanone linkers (vs. thioethers in ) reduce susceptibility to nucleophilic cleavage, improving stability in biological environments.
Key Observations :
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